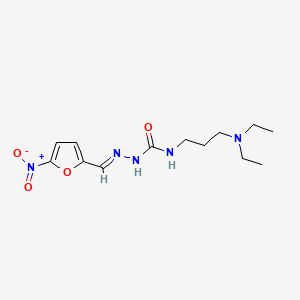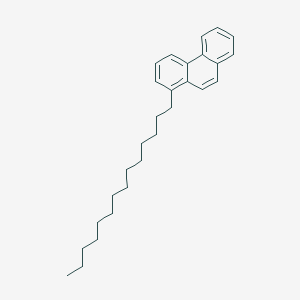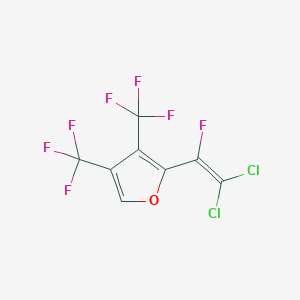
(4-Ethenylphenyl)(dimethyl)propoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethenylphenyl)(dimethyl)propoxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further bonded to a dimethylpropoxysilane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethenylphenyl)(dimethyl)propoxysilane typically involves the reaction of 4-ethenylphenyl magnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions: (4-Ethenylphenyl)(dimethyl)propoxysilane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated silanes.
Substitution: Halogenated or alkylated phenyl derivatives.
科学研究应用
(4-Ethenylphenyl)(dimethyl)propoxysilane finds applications in various scientific research areas, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of (4-Ethenylphenyl)(dimethyl)propoxysilane involves its interaction with molecular targets through its reactive ethenyl and silane groups. These interactions can lead to the formation of covalent bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
(4-Vinylphenyl)(dimethyl)chlorosilane: Similar structure but with a chlorosilane group.
(4-Ethenylphenyl)trimethoxysilane: Contains trimethoxysilane instead of dimethylpropoxysilane.
(4-Ethenylphenyl)triethoxysilane: Features triethoxysilane in place of dimethylpropoxysilane.
Uniqueness: (4-Ethenylphenyl)(dimethyl)propoxysilane is unique due to its specific combination of ethenyl and dimethylpropoxysilane groups, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
105785-13-5 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC 名称 |
(4-ethenylphenyl)-dimethyl-propoxysilane |
InChI |
InChI=1S/C13H20OSi/c1-5-11-14-15(3,4)13-9-7-12(6-2)8-10-13/h6-10H,2,5,11H2,1,3-4H3 |
InChI 键 |
SJFNLMFFIPNWQU-UHFFFAOYSA-N |
规范 SMILES |
CCCO[Si](C)(C)C1=CC=C(C=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
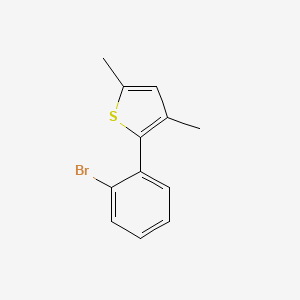

![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)

![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)
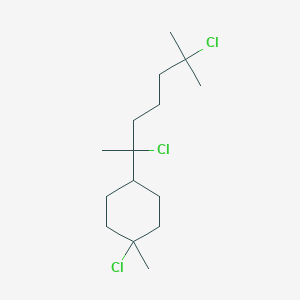

![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
